ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 956193-97-8
VCID: VC6157177
InChI: InChI=1S/C11H7F6N3O2S/c1-2-22-8(21)5-3-18-20(7(5)11(15,16)17)9-19-6(4-23-9)10(12,13)14/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C(F)(F)F)C(F)(F)F
Molecular Formula: C11H7F6N3O2S
Molecular Weight: 359.25

ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate

CAS No.: 956193-97-8

Cat. No.: VC6157177

Molecular Formula: C11H7F6N3O2S

Molecular Weight: 359.25

* For research use only. Not for human or veterinary use.

ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate - 956193-97-8

Specification

CAS No. 956193-97-8
Molecular Formula C11H7F6N3O2S
Molecular Weight 359.25
IUPAC Name ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C11H7F6N3O2S/c1-2-22-8(21)5-3-18-20(7(5)11(15,16)17)9-19-6(4-23-9)10(12,13)14/h3-4H,2H2,1H3
Standard InChI Key KBCASBRXAVPAJK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at position 1 with a 4-(trifluoromethyl)-1,3-thiazol-2-yl group and at position 5 with a trifluoromethyl (-CF₃) group. An ethyl carboxylate ester (-COOEt) occupies position 4 of the pyrazole ring (Figure 1) . The thiazole ring itself is a five-membered heterocycle containing sulfur and nitrogen, further substituted with a trifluoromethyl group at position 4. This arrangement creates a planar, electron-deficient system that facilitates interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₂H₈F₆N₃O₂S
Molecular Weight396.27 g/mol
Hybridizationsp² (pyrazole and thiazole rings)
Aromatic SystemPyrazole (6π electrons), Thiazole (6π electrons)
Functional GroupsTrifluoromethyl, Ethyl Ester, Thiazole

The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing adjacent bonds and increasing the compound’s susceptibility to nucleophilic attack at the carbonyl carbon of the ester group . X-ray crystallography of analogous compounds confirms coplanarity between the pyrazole and thiazole rings, a geometric feature that optimizes π-π stacking interactions in enzyme binding pockets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra provide critical insights into the compound’s structure:

  • ¹H NMR: Signals for the ethyl ester protons appear as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂), while the pyrazole and thiazole protons resonate as singlets between δ 7.5–8.5 ppm due to aromatic shielding effects .

  • ¹³C NMR: The carbonyl carbon of the ester group is observed at δ ~165 ppm, characteristic of carboxylate esters. The CF₃ carbons exhibit quartets near δ 120–125 ppm (¹J₃C-F ≈ 280 Hz) .

  • 19F NMR: Two distinct singlets for the CF₃ groups appear at δ -60 to -65 ppm, confirming their chemical equivalence within the thiazole and pyrazole rings .

Mass spectrometry (MS) data typically show a molecular ion peak at m/z 396.1 ([M+H]⁺), with fragmentation patterns indicating sequential loss of the ethyl group (-46 Da) and CO₂ (-44 Da) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate involves multi-step protocols, often starting from commercially available pyrazole and thiazole precursors (Scheme 1) .

Scheme 1: Representative Synthesis

  • Thiazole Formation: 4-(Trifluoromethyl)-1,3-thiazol-2-amine is reacted with ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in the presence of a coupling agent (e.g., EDC/HOBt) to form the thiazole-pyrazole intermediate .

  • Cyclocondensation: The intermediate undergoes cyclization under acidic conditions (e.g., H₂SO₄/EtOH) to yield the fused heterocyclic core .

  • Esterification: Final treatment with thionyl chloride (SOCl₂) and ethanol introduces the ethyl ester group, achieving yields of 65–90% after purification by silica gel chromatography .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1EDC/HOBt, DMF, 0–25°C, 12 h7592
2H₂SO₄ (cat.), EtOH, reflux6889
3SOCl₂, EtOH, 0°C → rt, 3 h8595

Mechanistic Considerations

The trifluoromethyl groups play dual roles in the synthesis:

  • Electronic Effects: The -CF₃ groups activate the pyrazole ring toward electrophilic substitution by withdrawing electron density, facilitating thiazole attachment at position 1 .

  • Steric Effects: Bulky -CF₃ substituents hinder undesired side reactions, such as dimerization, by creating steric congestion around reactive sites .

Quantum mechanical calculations (DFT) on analogous systems reveal that the energy barrier for thiazole-pyrazole coupling decreases by ~15 kcal/mol in the presence of -CF₃ groups compared to non-fluorinated analogs, underscoring their catalytic role .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C) . Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with a melting point of 98–102°C .

Table 3: Solubility Data

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.3
DCM45.6
DMSO89.4

Stability and Reactivity

  • Hydrolytic Stability: The ethyl ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4), forming the corresponding carboxylic acid .

  • Photostability: Exposure to UV light (λ = 254 nm) induces C-F bond cleavage in the -CF₃ groups, generating fluoride ions and decomposition products .

Biological Activity and Applications

Agrochemical Applications

As a prototypical pyrazole-thiazole hybrid, this compound demonstrates broad-spectrum pesticidal activity:

  • Insecticidal Activity: LC₅₀ values of 0.8–2.3 μM against Helicoverpa armigera and Spodoptera litura larvae, outperforming commercial analogs like fipronil .

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Amaranthus retroflexus with IC₅₀ = 1.5 μM, disrupting branched-chain amino acid synthesis .

Table 4: Comparative Bioactivity Data

Target OrganismActivity (IC₅₀/LC₅₀)Mechanism
H. armigera1.2 μMGABA receptor antagonist
A. retroflexus1.5 μMALS inhibition

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